molecular formula C16H16O3 B1361069 3-(4-Methoxyphenyl)-2-phenylpropanoic acid CAS No. 4314-68-5

3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Cat. No.: B1361069
CAS No.: 4314-68-5
M. Wt: 256.3 g/mol
InChI Key: GIROORGDVPRQFZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenyl)-2-phenylpropanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products

The major products formed from these reactions include 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, 3-(4-Methoxyphenyl)-2-phenylpropanol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: This compound is structurally similar but lacks the phenyl group attached to the propanoic acid moiety.

    4-Methoxycinnamic acid: It has a similar methoxyphenyl structure but differs in the position and type of functional groups attached to the phenyl ring.

    4-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl structure but differs in the length and type of the carbon chain attached to the phenyl ring.

Uniqueness

3-(4-Methoxyphenyl)-2-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIROORGDVPRQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278934
Record name 4-Methoxy-α-phenylbenzenepropanoic acid
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-68-5
Record name 4-Methoxy-α-phenylbenzenepropanoic acid
Source CAS Common Chemistry
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Record name 3-(4-Methoxyphenyl)-2-phenylpropionic acid
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Record name 4314-68-5
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Record name 4-Methoxy-α-phenylbenzenepropanoic acid
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Record name 3-(4-methoxyphenyl)-2-phenylpropionic acid
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Synthesis routes and methods

Procedure details

13 g of 3-(4-methoxyphenyl)-2-phenylacrylic acid was dissolved to 600 ml of ethyl acetate and 2.6 g of 10% palladium on charcoal was added under inert atmosphere. Starting material was hydrogenated at room temperature to give quantitative yield of 3-(4-methoxyphenyl)-2-phenylpropionic acid. 1H-NMR (400 MHz, d6-DMSO): 12.3 (bs, 1H), 7.32-7.20 (m, 5H), 7.1-7.0 (m, 2H), 6.8-6.7 (m, 2H), 3.79 (dd, 1H, J 6.9, 8.7 Hz), 3.70 (s, 3H), 3.22 (dd, 1H, J 8.7, 13.7 Hz), 2.87 (dd, 1H, J 6.9, 13.7 Hz).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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